molecular formula C7H2BrF5O3S B13468397 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride

Cat. No.: B13468397
M. Wt: 341.05 g/mol
InChI Key: KOMILIQGFHWHJS-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride is a complex organic compound that features a combination of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common approach is to introduce the trifluoromethoxy group via a nucleophilic substitution reaction, followed by the introduction of the bromine and fluorine atoms through halogenation reactions. The sulfonyl fluoride group can be introduced using sulfonylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.

    Halogenation: The bromine and fluorine atoms can participate in further halogenation reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols under basic conditions.

    Halogenation: Halogenating agents such as N-bromosuccinimide (NBS) or fluorinating agents.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides or sulfonate esters, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfonyl fluoride group, in particular, is highly reactive and can form covalent bonds with nucleophiles, making it useful in bioconjugation and labeling studies.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene: Lacks the sulfonyl fluoride group but shares similar halogenation and trifluoromethoxy characteristics.

    2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride: Similar structure but without the bromine atom.

Uniqueness

3-Bromo-2-fluoro-6-(trifluoromethoxy)benzene-1-sulfonyl fluoride is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups along with the sulfonyl fluoride functionality

Properties

Molecular Formula

C7H2BrF5O3S

Molecular Weight

341.05 g/mol

IUPAC Name

3-bromo-2-fluoro-6-(trifluoromethoxy)benzenesulfonyl fluoride

InChI

InChI=1S/C7H2BrF5O3S/c8-3-1-2-4(16-7(10,11)12)6(5(3)9)17(13,14)15/h1-2H

InChI Key

KOMILIQGFHWHJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)S(=O)(=O)F)F)Br

Origin of Product

United States

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